
(1S)-3,6,6-trimethyl-7-oxocyclohept-3-ene-1-carbonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S)-3,6,6-trimethyl-7-oxocyclohept-3-ene-1-carbonyl chloride is an organic compound with a unique structure that includes a cycloheptene ring substituted with three methyl groups and a carbonyl chloride functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-3,6,6-trimethyl-7-oxocyclohept-3-ene-1-carbonyl chloride typically involves the chlorination of the corresponding carboxylic acid derivative. One common method is the reaction of (1S)-3,6,6-trimethyl-7-oxocyclohept-3-ene-1-carboxylic acid with thionyl chloride (SOCl2) under reflux conditions. This reaction proceeds as follows:
(1S)-3,6,6-trimethyl-7-oxocyclohept-3-ene-1-carboxylic acid+SOCl2→(1S)-3,6,6-trimethyl-7-oxocyclohept-3-ene-1-carbonyl chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions
(1S)-3,6,6-trimethyl-7-oxocyclohept-3-ene-1-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the compound can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as ammonia (NH3), methanol (CH3OH), and hydrogen sulfide (H2S) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are often used as oxidizing agents.
Major Products Formed
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Thioesters: Formed by reaction with thiols.
Alcohols: Formed by reduction.
Carboxylic Acids: Formed by oxidation.
科学研究应用
Chemistry
In organic synthesis, (1S)-3,6,6-trimethyl-7-oxocyclohept-3-ene-1-carbonyl chloride is used as an intermediate for the preparation of various complex molecules. Its reactivity makes it a valuable building block for constructing larger, more intricate structures.
Biology
The compound’s derivatives have been studied for their potential biological activities. For example, some derivatives exhibit antimicrobial and anti-inflammatory properties, making them candidates for drug development.
Medicine
In medicinal chemistry, this compound is explored for its potential as a precursor to pharmacologically active compounds. Its derivatives may serve as lead compounds in the development of new therapeutic agents.
Industry
In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other materials with specific properties.
作用机制
The mechanism of action of (1S)-3,6,6-trimethyl-7-oxocyclohept-3-ene-1-carbonyl chloride and its derivatives depends on the specific application
Enzyme Inhibition: Some derivatives may inhibit specific enzymes, leading to therapeutic effects.
Receptor Binding: The compound or its derivatives may bind to receptors, modulating their activity and resulting in biological responses.
Signal Transduction: By affecting signaling pathways, the compound can alter cellular functions and processes.
相似化合物的比较
Similar Compounds
(1S)-3,6,6-trimethyl-7-oxocyclohept-3-ene-1-carboxylic acid: The precursor to the carbonyl chloride derivative.
(1S)-3,6,6-trimethyl-7-oxocyclohept-3-ene-1-alcohol: The reduced form of the carbonyl chloride.
(1S)-3,6,6-trimethyl-7-oxocyclohept-3-ene-1-amine: The amide derivative formed by reaction with ammonia.
Uniqueness
What sets (1S)-3,6,6-trimethyl-7-oxocyclohept-3-ene-1-carbonyl chloride apart from similar compounds is its reactivity and versatility in chemical synthesis. The presence of the carbonyl chloride group allows for a wide range of chemical transformations, making it a valuable intermediate in the synthesis of various complex molecules.
属性
CAS 编号 |
182695-00-7 |
|---|---|
分子式 |
C11H15ClO2 |
分子量 |
214.69 g/mol |
IUPAC 名称 |
(1S)-3,6,6-trimethyl-7-oxocyclohept-3-ene-1-carbonyl chloride |
InChI |
InChI=1S/C11H15ClO2/c1-7-4-5-11(2,3)9(13)8(6-7)10(12)14/h4,8H,5-6H2,1-3H3/t8-/m0/s1 |
InChI 键 |
JDGJDDPSWGCEMG-QMMMGPOBSA-N |
手性 SMILES |
CC1=CCC(C(=O)[C@H](C1)C(=O)Cl)(C)C |
规范 SMILES |
CC1=CCC(C(=O)C(C1)C(=O)Cl)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


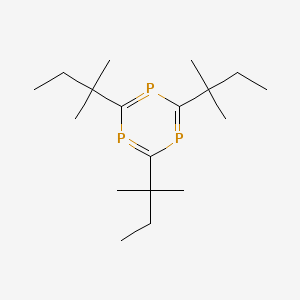

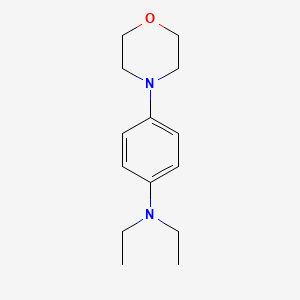
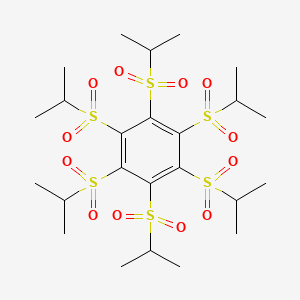
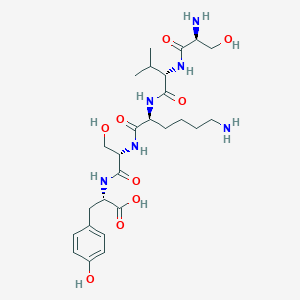
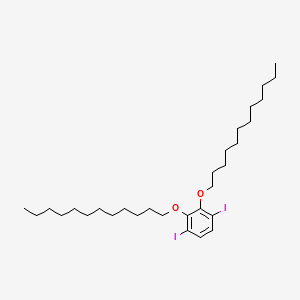
![5-[2-(4-Methoxy-2-nitrophenyl)hydrazinylidene]-4-methyl-2,6-dioxo-1-{3-[(propan-2-yl)oxy]propyl}-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B14259636.png)
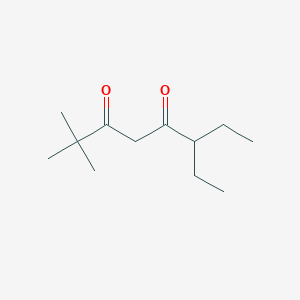
![Benzenesulfonamide, N-[1-(azidomethyl)pentyl]-4-methyl-](/img/structure/B14259645.png)
![Ethanone, 1-[2,4-dihydroxy-3-iodo-6-(methoxymethoxy)phenyl]-](/img/structure/B14259651.png)
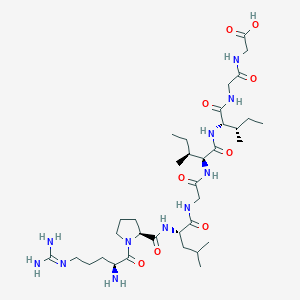
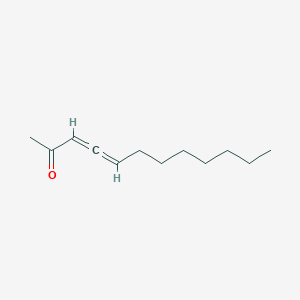
![1-Octadecyl-3-[4-(octadecylcarbamoylamino)cyclohexyl]urea](/img/structure/B14259693.png)
![Pentanediamide, N,N-dimethyl-N'-[3-(methylamino)-3-oxopropyl]-](/img/structure/B14259695.png)
